N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
CAS No.:
Cat. No.: VC14781340
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O4 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C25H29N3O4/c1-31-18-5-3-17(4-6-18)11-13-26-24(29)9-10-25(30)28-14-12-23-21(16-28)20-15-19(32-2)7-8-22(20)27-23/h3-8,15,27H,9-14,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | PWARTMWDPYHTJS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₅H₂₉N₃O₄, with a molecular weight of 435.5 g/mol. Its IUPAC name reflects the integration of a 4-methoxyphenethyl group, a tetrahydro-pyridoindole system, and a ketone-containing butanamide chain. The structural complexity arises from:
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Methoxy groups at positions 4 (phenethyl side chain) and 8 (indole ring).
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A tetrahydro-pyrido[4,3-b]indole core, which imposes conformational constraints.
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An amide bond linking the phenethylamine moiety to the oxobutanamide segment.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₉N₃O₄ | |
| Molecular Weight | 435.5 g/mol | |
| IUPAC Name | N-[2-(4-Methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide | |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2C3CCCNC3=C4C2=CC=C(C=C4)OC | |
| InChI Key | PWARTMWDPYHTJS-UHFFFAOYSA-N |
Structural Implications
The tetrahydro-pyridoindole system adopts a bicyclic conformation, with the indole nitrogen participating in hydrogen bonding. The methoxy groups enhance lipophilicity (logP ≈ 3.8–4.2), favoring blood-brain barrier penetration . The amide and ketone functionalities introduce polar surface area (≈62.2 Ų), balancing solubility and membrane permeability .
Synthetic Pathways
Key Reaction Steps
Synthesis involves multi-step protocols, as outlined in patent literature :
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Indole Ring Formation: Condensation of 4-methoxytryptamine with a keto-ester under Pictet-Spengler conditions yields the tetrahydro-β-carboline intermediate .
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Side Chain Installation: The phenethylamine segment is introduced via amide coupling using chloroformate-activated intermediates .
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Oxidation and Purification: Ketone formation via Jones oxidation, followed by chromatographic purification.
Optimization Challenges
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Regioselectivity: Methoxy group placement requires careful control to avoid byproducts .
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Amide Bond Stability: Reaction conditions must avoid racemization at the chiral centers .
Pharmacological Profile
Neurotransmitter Transporter Affinity
In vitro assays demonstrate moderate affinity for dopamine transporters (DAT) (Kᵢ = 120 nM) and norepinephrine transporters (NET) (Kᵢ = 240 nM). The methoxy groups likely enhance π-π stacking with aromatic residues in transporter binding pockets .
Enzyme Inhibition
Preliminary data suggest inhibition of monoamine oxidase A (MAO-A) (IC₅₀ = 8.2 μM), potentially augmenting synaptic monoamine levels . Comparatively, the thiadiazole analog Y031-3041 shows weaker MAO-A activity (IC₅₀ = 22 μM) .
| Target | Activity (Kᵢ/IC₅₀) | Comparative Compound (Activity) | Source |
|---|---|---|---|
| DAT | 120 nM | Y031-3041 (380 nM) | |
| NET | 240 nM | Y031-3041 (520 nM) | |
| MAO-A | 8.2 μM | Y031-3041 (22 μM) |
Research Advancements
Structural Modifications
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Methoxy Group Removal: Analogues lacking the 8-methoxy substituent show reduced DAT affinity (Kᵢ = 450 nM), underscoring its role in target engagement.
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Amide Isosteres: Replacing the amide with sulfonamide groups improves metabolic stability but lowers solubility .
In Vivo Efficacy
Comparative Analysis with Structural Analogs
The thiadiazole-bearing compound Y031-3041 (C₁₉H₁₉N₃O₃S) shares the 4-methoxyphenethyl motif but exhibits distinct pharmacological properties :
| Parameter | Target Compound | Y031-3041 |
|---|---|---|
| Molecular Weight | 435.5 g/mol | 369.44 g/mol |
| logP | 3.8 | 4.2 |
| MAO-A Inhibition | 8.2 μM | 22 μM |
| Metabolic Stability (t½) | 45 min (rat liver microsomes) | 92 min |
The elongated hydrocarbon chain in the target compound likely contributes to its enhanced transporter affinity but shorter half-life .
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